![molecular formula C14H11ClO B14031834 2-Chloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14031834.png)
2-Chloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the biphenyl family It is characterized by the presence of a chlorine atom at the 2-position, a methyl group at the 5-position, and an aldehyde group at the 4-position of the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of optimized synthetic routes that ensure high yield and purity. The process typically includes the preparation of key intermediates, followed by coupling reactions and purification steps. The specific conditions and reagents used can vary depending on the desired scale and application.
化学反応の分析
Types of Reactions
2-Chloro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Chloro-5-methyl-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: Formation of 2-Chloro-5-methyl-[1,1’-biphenyl]-4-methanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
2-Chloro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine and methyl groups may also influence the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
2-Chloro-[1,1’-biphenyl]-4-carbaldehyde: Lacks the methyl group at the 5-position.
5-Methyl-[1,1’-biphenyl]-4-carbaldehyde: Lacks the chlorine atom at the 2-position.
2-Chloro-5-methyl-[1,1’-biphenyl]: Lacks the aldehyde group at the 4-position.
Uniqueness
2-Chloro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both chlorine and methyl groups, along with the aldehyde functionality, allows for a wide range of chemical transformations and applications.
特性
分子式 |
C14H11ClO |
|---|---|
分子量 |
230.69 g/mol |
IUPAC名 |
5-chloro-2-methyl-4-phenylbenzaldehyde |
InChI |
InChI=1S/C14H11ClO/c1-10-7-13(11-5-3-2-4-6-11)14(15)8-12(10)9-16/h2-9H,1H3 |
InChIキー |
DAUYIZMZHCZQJC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C=O)Cl)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


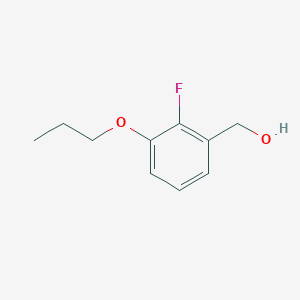





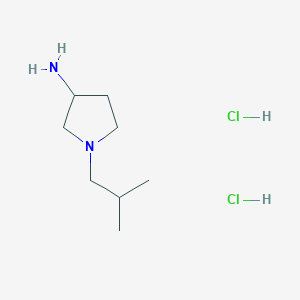

![Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate](/img/structure/B14031812.png)
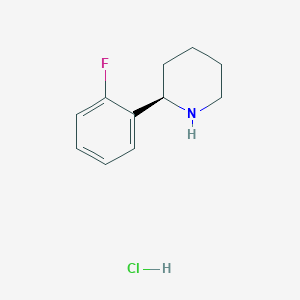
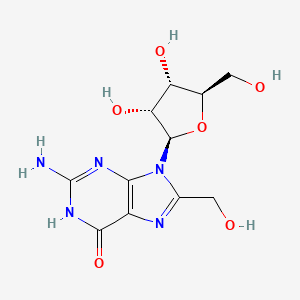
![ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate](/img/structure/B14031829.png)
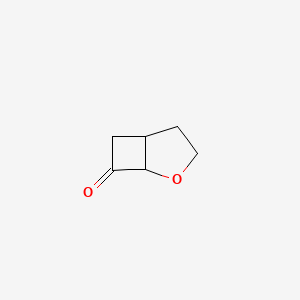
![3-Azabicyclo[4.1.0]heptan-5-OL hcl](/img/structure/B14031837.png)
